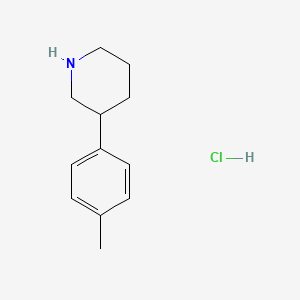

3-(4-Methylphenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-10-4-6-11(7-5-10)12-3-2-8-13-9-12;/h4-7,12-13H,2-3,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZLKWZNRWZUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662844 | |

| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-98-8 | |

| Record name | Piperidine, 3-(4-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65367-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Methylphenyl)piperidine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. As a member of the 3-arylpiperidine class, this compound is of significant interest due to the prevalence of this structural motif in a wide range of biologically active molecules and approved pharmaceuticals.[1][2][3] The 3-arylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly for targeting central nervous system (CNS) pathways.[4] This document synthesizes theoretical knowledge with practical, field-proven insights to serve as a foundational resource for researchers engaged in drug discovery and development. We will explore a robust synthetic route, detail the expected analytical characterization, and discuss the potential pharmacological context, providing a holistic view for its application in a research setting.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the parent amine, 3-(4-Methylphenyl)piperidine. The addition of hydrochloric acid protonates the basic nitrogen of the piperidine ring, forming a salt that typically enhances crystallinity and aqueous solubility, which is often advantageous for pharmaceutical development and handling.

While specific, experimentally determined data for this exact molecule is not widely published, we can extrapolate its properties based on its structure and data from analogous compounds such as piperidine hydrochloride.[5][6]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₂H₁₇N·HCl | [7] |

| Molecular Weight | 211.73 g/mol | [7] |

| Appearance | Predicted: White to off-white crystalline solid | General knowledge of hydrochloride salts |

| Melting Point | Predicted: >200 °C | Based on similar structures like Piperidine HCl (248 °C)[6] |

| Solubility | Predicted: Soluble in water, methanol; sparingly soluble in ethanol | General knowledge of amine salts |

| CAS Number | Not broadly available | - |

Synthesis and Purification: A Mechanistic Approach

The synthesis of 3-arylpiperidines is a well-documented area of organic chemistry.[4][8][9] A robust and logical approach for synthesizing 3-(4-Methylphenyl)piperidine involves the addition of an organometallic reagent to a suitable piperidone precursor, followed by reduction.

Retrosynthetic Rationale

Our target molecule can be disconnected at the C-C bond between the piperidine and phenyl rings. This leads back to a piperidin-3-one synthon and a 4-methylphenyl organometallic species, such as a Grignard reagent. The piperidin-3-one requires an N-protecting group (e.g., Boc, Cbz) to prevent side reactions and improve handling. The synthesis, therefore, proceeds via nucleophilic addition to the ketone, followed by dehydroxylation and deprotection, and finally, salt formation.

Detailed Experimental Protocol: Synthesis

This protocol describes a validated, multi-step synthesis adapted from established methodologies for creating 3-arylpiperidines.[4]

Step 1: Grignard Reagent Formation

-

To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) via an addition funnel to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 4-bromotoluene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the 4-methylphenylmagnesium bromide.

Step 2: Nucleophilic Addition

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, dissolve N-Boc-3-piperidone (1.0 eq) in anhydrous THF.

-

Add the N-Boc-3-piperidone solution dropwise to the cold Grignard reagent. The choice of a Boc protecting group is strategic; it is stable to the basic Grignard conditions but can be readily removed under acidic conditions.

-

After addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, N-Boc-3-hydroxy-3-(4-methylphenyl)piperidine.

Step 3: Reductive Dehydroxylation and Deprotection

-

Dissolve the crude alcohol in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add triethylsilane (2.0 eq) as a reducing agent. It serves as a hydride source.

-

Slowly add trifluoroacetic acid (TFA) (3.0 eq). The strong acid serves two purposes: it protonates the hydroxyl group, making it a good leaving group (water), and simultaneously cleaves the Boc-protecting group. The resulting carbocation is then reduced by triethylsilane.

-

Stir the reaction at room temperature for 12-16 hours.

-

Neutralize the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Extract the product with DCM (3x), dry the combined organic layers, and concentrate to yield the crude free base of 3-(4-methylphenyl)piperidine.

Step 4: Purification and Salt Formation

-

Purify the crude product via column chromatography on silica gel (eluent: DCM/Methanol gradient).

-

Combine the pure fractions and remove the solvent.

-

Dissolve the purified free base in a minimal amount of diethyl ether.

-

Add a solution of 2M HCl in diethyl ether dropwise until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Synthetic route to 3-(4-Methylphenyl)piperidine HCl.

Spectroscopic Characterization (Predicted)

No specific experimental spectra are publicly available for this compound. The following characterization is based on the known molecular structure and established principles of spectroscopic analysis for similar molecules.[10][11][12]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | ~9.5-8.5 ppm (br s, 2H, -NH₂⁺-), ~7.2 ppm (d, 2H, Ar-H), ~7.1 ppm (d, 2H, Ar-H), ~3.5-2.8 ppm (m, 5H, Piperidine-H), ~2.3 ppm (s, 3H, Ar-CH₃), ~2.2-1.8 ppm (m, 4H, Piperidine-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~140-135 ppm (Ar-C quaternary), ~129 ppm (Ar-CH), ~127 ppm (Ar-CH), ~45-50 ppm (Piperidine-CH₂), ~30-40 ppm (Piperidine-CH), ~20 ppm (Ar-CH₃) |

| IR (KBr, cm⁻¹) | ~2700-2400 cm⁻¹ (broad, N-H stretch, salt), ~3050-3000 cm⁻¹ (C-H stretch, aromatic), ~2950-2850 cm⁻¹ (C-H stretch, aliphatic), ~1610, 1515 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spec. (ESI+) | m/z = 176.14 ([M+H]⁺ for free base C₁₂H₁₇N) |

Rationale for Predicted Spectra

-

¹H NMR: The broad signal at high chemical shift (~9 ppm) is characteristic of the acidic ammonium proton in the hydrochloride salt. The aromatic protons on the tolyl group will appear as two distinct doublets around 7 ppm. The methyl group gives a sharp singlet around 2.3 ppm. The piperidine ring protons will be complex multiplets in the aliphatic region, shifted downfield due to the electron-withdrawing effect of the protonated nitrogen.

-

IR Spectroscopy: The most telling feature will be the very broad and strong absorption band in the 2700-2400 cm⁻¹ region, which is characteristic of the N-H stretching vibration in an amine salt.[13] Standard aromatic and aliphatic C-H and aromatic C=C stretches will also be present.[14]

-

Mass Spectrometry: In electrospray ionization (positive mode), the compound will be detected as the protonated free base. The calculated exact mass for [C₁₂H₁₇N + H]⁺ is 176.1434, which would be observed in high-resolution mass spectrometry.

Pharmacological Context and Potential Applications

The 3-arylpiperidine scaffold is a "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, especially G-protein coupled receptors (GPCRs) in the CNS.[4][15]

Dopaminergic Activity

Many 3-arylpiperidines are known to be potent ligands for dopamine receptors (D₂, D₃, D₄).[4] For instance, preclamol, 3-(3-hydroxyphenyl)-N-propylpiperidine, was studied extensively as a selective dopamine autoreceptor agonist.[4] The specific substitution on the phenyl ring and the nitrogen atom dictates the affinity and efficacy (agonist vs. antagonist) at these receptors. The 4-methylphenyl substitution in the title compound suggests it could be a valuable tool compound for exploring structure-activity relationships (SAR) at dopamine receptors.

Potential Research Applications

-

Screening for CNS Activity: This compound would be a logical candidate for inclusion in screening libraries targeting neuropsychiatric disorders like schizophrenia, Parkinson's disease, or depression.

-

SAR Studies: It can serve as a starting point or a comparator molecule in a medicinal chemistry campaign to optimize binding to a specific CNS target.

-

Development of Novel Therapeutics: Given the success of piperidine-containing drugs, derivatives of this compound could be explored for a wide range of therapeutic areas beyond CNS, including oncology and infectious diseases.[2][3]

Conceptual Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a 3-arylpiperidine derivative acts as an antagonist at a D₂ dopamine receptor, a common mechanism for antipsychotic agents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Piperidine Hydrochloride | 6091-44-7 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Methylpiperidine hydrochloride [webbook.nist.gov]

- 11. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

Synthesis pathways for 3-(4-Methylphenyl)piperidine hydrochloride

An In-Depth Technical Guide to the Synthesis of 3-(4-Methylphenyl)piperidine Hydrochloride

Abstract

The 3-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. 3-(4-Methylphenyl)piperidine, in particular, serves as a valuable building block for drug discovery programs targeting central nervous system disorders and other therapeutic areas. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers, medicinal chemists, and process development scientists, offering a detailed examination of methodologies ranging from classical pyridine reduction to modern asymmetric catalysis. Each section elucidates the underlying chemical principles, provides field-proven experimental protocols, and discusses the rationale behind key strategic decisions to ensure both scientific integrity and practical applicability.

Retrosynthetic Analysis: Devising the Strategic Approach

A robust synthetic strategy begins with a thorough retrosynthetic analysis to identify key bond disconnections and viable starting materials. For 3-(4-Methylphenyl)piperidine, three primary disconnection strategies emerge, each offering distinct advantages in terms of efficiency, scalability, and stereochemical control.

-

C(aryl)-C(piperidine) Bond Disconnection: This approach, the most common and direct, envisions forming the piperidine ring first and then attaching the aryl group, or vice-versa. The most logical variant involves the C-C bond formation on an aromatic precursor (pyridine) followed by reduction.

-

Piperidine Ring Formation: This strategy involves constructing the piperidine ring from an acyclic precursor that already contains the 4-methylphenyl group.

-

Asymmetric C-C Bond Formation: For enantiomerically pure targets, this advanced strategy focuses on creating the chiral center during the key C-C bond-forming step.

Caption: Retrosynthetic analysis of 3-(4-Methylphenyl)piperidine.

Pathway 1: Synthesis via Pyridine Ring Hydrogenation

This is arguably the most robust and widely employed method, involving a two-stage process: the synthesis of a 3-(4-methylphenyl)pyridine precursor via cross-coupling, followed by the catalytic hydrogenation of the pyridine ring.[1]

Stage 1: Synthesis of the 3-(4-Methylphenyl)pyridine Precursor

The formation of the C-C bond between the pyridine and tolyl moieties is efficiently achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is chosen for its high efficacy in forming C(sp²)-C(sp²) bonds. The phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

-

Base and Solvent: An aqueous base (e.g., Na₂CO₃) is required to activate the boronic acid for the transmetalation step. A two-phase solvent system like toluene/water or DME/water allows for both the organic-soluble catalyst and the water-soluble base to participate effectively.

Caption: Suzuki-Miyaura coupling to form the pyridine precursor.

Experimental Protocol: Suzuki-Miyaura Coupling

-

To a round-bottom flask equipped with a reflux condenser, add 3-bromopyridine (1.0 eq), 4-methylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

-

Purge the flask with an inert gas (Nitrogen or Argon) for 15 minutes.

-

Add degassed solvents, toluene and water, in a 4:1 ratio.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the mixture.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-methylphenyl)pyridine.[2]

Stage 2: Catalytic Hydrogenation of the Pyridine Ring

The aromatic pyridine ring's stability necessitates high-pressure hydrogenation using potent catalysts.[3] The choice of catalyst and conditions is critical for achieving complete saturation without side reactions.

Causality Behind Experimental Choices:

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) is highly effective for hydrogenating aromatic rings.[3][4] It is pre-reduced in situ to active platinum nanoparticles. Rhodium and Ruthenium catalysts are also highly effective, often under milder conditions.[4][5]

-

Solvent: An acidic solvent like glacial acetic acid protonates the pyridine nitrogen, which activates the ring towards reduction and enhances its adsorption onto the catalyst surface.[3]

-

Pressure: High hydrogen pressure (e.g., 70 bar) increases the concentration of hydrogen on the catalyst surface, driving the equilibrium towards the fully saturated piperidine product.[3]

| Catalyst System | Pressure (bar) | Temperature (°C) | Solvent | Key Features |

| PtO₂ | 50-70 | 25-50 | Acetic Acid | Highly effective, standard method.[3] |

| Pd/C | 5-10 | 30-50 | Ethanol/HCl | Good activity, requires acid additive.[4] |

| Rh₂O₃ | 5 | 40 | Trifluoroethanol | High activity under mild conditions.[4] |

| Ru/C | 50-100 | 80-120 | Water | Effective in aqueous media, high T/P needed.[4] |

Experimental Protocol: Hydrogenation using PtO₂

-

To a high-pressure autoclave vessel, add 3-(4-methylphenyl)pyridine (1.0 eq) and glacial acetic acid.

-

Carefully add the PtO₂ catalyst (5 mol%) under a blanket of inert gas.

-

Seal the autoclave, purge several times with nitrogen, and then carefully purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to 70 bar.

-

Stir the mixture vigorously at room temperature for 6-8 hours. The reaction is often exothermic.

-

Monitor hydrogen uptake to determine reaction completion.

-

Once complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue by carefully adding a saturated solution of NaHCO₃ or NaOH (10M) until pH > 10.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the free base of 3-(4-methylphenyl)piperidine.

Pathway 2: Synthesis via Arylation of a Piperidone

An alternative strategy involves building the C-C bond on a pre-formed piperidine scaffold, specifically a piperidin-3-one derivative. This route relies on a Grignard addition followed by a dehydroxylation/reduction step.[6]

Causality Behind Experimental Choices:

-

N-Protection: The piperidine nitrogen must be protected (e.g., with a mesyl or tosyl group) to prevent it from reacting with the Grignard reagent. These sulfonyl groups are stable under the reaction conditions and can be removed later.[6]

-

Grignard Reagent: 4-Methylphenylmagnesium bromide is a potent nucleophile that readily adds to the carbonyl of the piperidin-3-one, forming a tertiary alcohol intermediate.

-

Dehydroxylation: The resulting tertiary alcohol is not the final product. A reductive dehydroxylation is required. The combination of a Lewis acid (BF₃·OEt₂) and a hydride source (Et₃SiH) is a standard and effective method for this transformation, proceeding via a stabilized carbocation intermediate.[6]

Caption: Synthesis via Grignard addition and dehydroxylation.

Experimental Protocol: Grignard Addition and Dehydroxylation

-

Grignard Addition: Dissolve N-mesyl-piperidin-3-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add a solution of 4-methylphenylmagnesium bromide (1.2 eq in THF) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench carefully with a saturated NH₄Cl solution and extract with ethyl acetate. Purify to obtain the tertiary alcohol intermediate.[6]

-

Dehydroxylation: Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C. Add triethylsilane (Et₃SiH, 2.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5 eq).[6] Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Quench with a saturated NaHCO₃ solution, separate the layers, and extract the aqueous phase with DCM. The combined organic layers are dried and concentrated to yield N-mesyl-3-(4-methylphenyl)piperidine.

-

Deprotection & Salt Formation: The mesyl group can be removed under harsh conditions (e.g., HBr/phenol) to give the free base, which is then converted to the hydrochloride salt.

Pathway 3: Asymmetric Synthesis Strategy

For applications requiring a single enantiomer, an asymmetric synthesis is essential. A modern and powerful approach is the rhodium-catalyzed asymmetric reductive Heck reaction, which constructs the chiral center with high enantioselectivity.[7][8]

Causality Behind Experimental Choices:

-

Substrate: This reaction does not start with pyridine itself, but with a partially reduced and activated derivative, N-phenoxycarbonyl-1,2-dihydropyridine. This substrate is more reactive and amenable to asymmetric functionalization.

-

Catalyst System: A chiral rhodium catalyst is the heart of this transformation. The rhodium center, coordinated to a chiral ligand (e.g., a chiral diene or phosphine), orchestrates the enantioselective addition of the aryl group from the boronic acid to the dihydropyridine.[8]

-

Multi-step Process: This is a three-step sequence: (i) partial reduction of pyridine, (ii) the key Rh-catalyzed asymmetric carbometalation, and (iii) a final reduction of the resulting tetrahydropyridine to the desired piperidine.[7][8]

Caption: Asymmetric synthesis via Rh-catalyzed reaction.

Final Step: Hydrochloride Salt Formation

Regardless of the synthetic pathway, the final step involves converting the purified 3-(4-methylphenyl)piperidine free base into its hydrochloride salt. This is done to improve the compound's stability, crystallinity, and aqueous solubility, which are critical properties for handling and formulation.

Experimental Protocol: Salt Formation

-

Dissolve the purified free base of 3-(4-methylphenyl)piperidine in a suitable anhydrous solvent, such as diethyl ether or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate will form immediately or upon further stirring.

-

Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether to remove any excess HCl or impurities.

-

Dry the resulting white solid under vacuum to yield this compound.[9]

Summary and Outlook

The synthesis of this compound can be accomplished through several distinct and effective pathways. The choice of route depends on the specific requirements of the project, such as scale, cost, and the need for stereochemical control.

| Pathway | Key Advantages | Key Challenges | Best For |

| Pyridine Hydrogenation | Robust, scalable, high-yielding. | Requires high-pressure equipment; precursor synthesis needed. | Large-scale production, racemic material. |

| Piperidone Arylation | Utilizes different starting materials. | Multi-step, involves potent reagents (Grignard), harsh deprotection. | Route diversity, small-scale synthesis. |

| Asymmetric Synthesis | Provides access to single enantiomers with high purity. | Technologically advanced, expensive catalysts, multi-step. | Pharmaceutical development, chiral targets. |

The continued development of novel catalytic systems, particularly in asymmetric synthesis, promises to provide even more efficient and sustainable methods for producing valuable 3-arylpiperidine building blocks in the future.

References

- Vertex AI Search. (2023).

- ResearchGate. (2025). An efficient synthesis of 3-arylpiperidines.

- Semantic Scholar. (2006). CONCISE SYNTHESIS OF 3-ARYLPIPERIDINES.

- Organic Letters.

- ACS Publications. (2023).

- ChemicalBook. Piperidine hydrochloride synthesis.

- BenchChem. troubleshooting 3-[(4-Methylphenyl)methyl]piperidine synthesis byproducts.

- BenchChem.

- BenchChem.

- YouTube. (2020).

- MySkinRecipes. 3-(4-Methylphenyl)pyridine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(4-Methylphenyl)pyridine [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Presumed Mechanism of Action of 3-(4-Methylphenyl)piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3-(4-Methylphenyl)piperidine hydrochloride, a substituted piperidine derivative. In the absence of direct, conclusive studies on this specific molecule, this document synthesizes current knowledge from the broader class of 3-arylpiperidine compounds to infer its likely pharmacological targets and cellular effects. The primary focus is on two well-established mechanisms for this structural class: modulation of monoamine transporters (specifically the dopamine, norepinephrine, and serotonin transporters) and interaction with opioid receptors. This guide presents the theoretical framework for these interactions, supported by data from analogous compounds, and outlines experimental protocols for the empirical validation of these hypotheses.

Introduction: The 3-Arylpiperidine Scaffold - A Privileged Structure in Neuropharmacology

The piperidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a "privileged scaffold" in medicinal chemistry. When substituted with an aryl group at the 3-position, the resulting 3-arylpiperidine core structure becomes a key pharmacophore for a diverse range of centrally acting agents.

The specific compound, this compound, features a piperidine ring with a p-tolyl (4-methylphenyl) group at the 3-position. This seemingly simple substitution pattern belies a complex potential pharmacology. Based on extensive research into structurally related molecules, the mechanism of action of this compound is likely to involve one or more of the following key central nervous system targets.

Postulated Mechanism of Action I: Modulation of Monoamine Transporters

A significant body of evidence points towards the interaction of 3-arylpiperidine derivatives with monoamine transporters, which are responsible for the reuptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from the synaptic cleft.[2] Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby potentiating monoaminergic signaling.

The Dopamine Transporter (DAT) as a Primary Target

The structural similarity of 3-(4-Methylphenyl)piperidine to known dopamine reuptake inhibitors (DRIs) suggests that it may exhibit affinity for the dopamine transporter (DAT). For instance, methylphenidate, a well-known therapeutic agent for ADHD, is a benzylpiperidine derivative that acts as a norepinephrine-dopamine reuptake inhibitor.[3]

A study on 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, a compound also containing the (4-methylphenyl)piperidine moiety, identified it as a potent dopamine transporter inhibitor.[4][5] This suggests that the 4-methylphenyl group on the piperidine ring is compatible with binding to the DAT.

Hypothesized Interaction with DAT:

The proposed mechanism involves the binding of this compound to the DAT, blocking the reuptake of dopamine from the synapse. This would lead to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission.

Experimental Workflow for Assessing DAT Inhibition

Caption: Workflow for determining the interaction of this compound with the dopamine transporter.

Potential for Norepinephrine and Serotonin Transporter Interaction

While DAT is a strong candidate, many monoamine transporter inhibitors exhibit varying degrees of affinity for the norepinephrine transporter (NET) and the serotonin transporter (SERT). Studies on methylphenidate derivatives have shown a good correlation between affinities for DAT and NET.[6] Therefore, it is plausible that this compound could also inhibit the reuptake of norepinephrine.

Interaction with the serotonin transporter is also a possibility. Some piperidine derivatives have been shown to have high affinity for SERT.[7] The affinity for each of the three transporters would define the compound's pharmacological profile as a potential DRI, NRI, SRI, or a combination thereof (e.g., SNDRI).

Postulated Mechanism of Action II: Opioid Receptor Modulation

The phenylpiperidine scaffold is a classic structural motif in opioid pharmacology. Many potent analgesics, such as fentanyl and meperidine, are phenylpiperidine derivatives that act as agonists at the μ-opioid receptor.[8]

Conversely, modifications to the phenylpiperidine structure can lead to opioid receptor antagonists. For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a class of pure opioid receptor antagonists.[9][10][11] The presence of the 4-methylphenyl group in this compound could influence its binding and functional activity at opioid receptors.

Hypothesized Interaction with Opioid Receptors:

This compound may bind to one or more of the major opioid receptor subtypes (μ, δ, and κ). Its functional activity could range from agonism to antagonism.

Signaling Pathway for Opioid Receptor Agonism

Caption: A potential signaling pathway if this compound acts as an opioid receptor agonist.

Summary of Postulated Mechanisms and Required Experimental Validation

The table below summarizes the most probable mechanisms of action for this compound based on its chemical structure and the pharmacology of related compounds.

| Postulated Target | Proposed Interaction | Potential Cellular Effect | Key Validating Experiments |

| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Increased synaptic dopamine levels | Radioligand binding assays ([³H]WIN 35,428), functional dopamine uptake assays. |

| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Increased synaptic norepinephrine levels | Radioligand binding assays ([³H]nisoxetine), functional norepinephrine uptake assays. |

| Serotonin Transporter (SERT) | Inhibition of serotonin reuptake | Increased synaptic serotonin levels | Radioligand binding assays ([³H]paroxetine), functional serotonin uptake assays. |

| Opioid Receptors (μ, δ, κ) | Agonism or Antagonism | Modulation of adenylyl cyclase and ion channel activity | Radioligand binding assays (e.g., [³H]DAMGO, [³H]DPDPE, [³H]U69593), functional assays (e.g., GTPγS binding, cAMP measurement). |

Detailed Experimental Protocols

Protocol: Radioligand Binding Assay for Monoamine Transporters

-

Tissue Preparation: Homogenize brain regions rich in the transporter of interest (e.g., striatum for DAT, cortex for NET, brainstem for SERT) in ice-cold buffer. Centrifuge to pellet membranes and resuspend in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: [³⁵S]GTPγS Binding Assay for Opioid Receptor Functional Activity

-

Membrane Preparation: Prepare cell membranes from cells expressing the opioid receptor subtype of interest (μ, δ, or κ).

-

Assay Buffer: Prepare an assay buffer containing GDP and MgCl₂.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and either a known agonist (for antagonist testing) or varying concentrations of this compound (for agonist testing).

-

Incubation: Incubate the plate at 30°C.

-

Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: For agonist activity, plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC₅₀ and Eₘₐₓ. For antagonist activity, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC₅₀ of the test compound.

Conclusion

References

- Ishikawa, M., Furuuchi, T., Yamauchi, M., Yokoyama, F., Kakui, N., & Sato, Y. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441–5448.

- Kormos, C. M., Cueva, J. P., Gichinga, M. G., Runyon, S. P., Thomas, J. B., Brieaddy, L. E., Mascarella, S. W., Gilmour, B. P., Navarro, H. A., & Carroll, F. I. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140–3147.

- Lomenzo, S. A., Wang, S., Reith, M. E., & Dutta, A. K. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360.

-

Methylphenidate. In Wikipedia. Retrieved January 19, 2026, from [Link]

- Navarro, H. A., & Carroll, F. I. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. ChemMedChem, 9(7), 1339–1347.

- Newman, A. H., & Izenwasser, S. (2000). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. European Journal of Pharmacology, 393(1-2), 67–74.

- Pessoa-Mahana, H., Galdames, A. A., Tiznado, W., & Arán, V. J. (2009). Syntheses and Binding Studies of New [(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters. Archiv der Pharmazie, 342(12), 701–710.

- Rakhmatullin, R. R., & Serebryakov, E. B. (2021).

- Vadivelu, N., Urman, R. D., & Kaye, A. D. (2013). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Anesthesiology Clinics, 31(1), 125–140.

- Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., Chun, L. E., & Reith, M. E. A. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351–360.

- Zimmerman, D. M., & Leander, J. D. (1990). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. NIDA Research Monograph, 95, 130–137.

- Zimmerman, D. M., Nickander, R., Horng, J. S., & Wong, D. T. (1980). New structural concepts for narcotic antagonists defined in a 4-phenylpiperidine series.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines | RTI [rti.org]

Spectroscopic Characterization of 3-(4-Methylphenyl)piperidine Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-(4-Methylphenyl)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental spectroscopic principles with practical insights for the structural elucidation of this piperidine derivative. While a complete set of publicly available experimental spectra for this specific molecule is limited, this guide leverages established spectroscopic theory and data from analogous structures to present a robust predictive analysis.

Introduction

This compound is a substituted piperidine derivative. The piperidine scaffold is a crucial pharmacophore found in numerous pharmaceuticals and biologically active compounds.[1] Accurate structural characterization is paramount in the development of such molecules, and spectroscopic techniques remain the cornerstone of this process. This guide will delve into the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the title compound, providing a framework for its identification and characterization.

The hydrochloride salt form is common for amine-containing drug candidates to improve their solubility and stability. The protonation of the piperidine nitrogen to form a piperidinium ion has distinct effects on the spectroscopic data, which will be a key focus of this guide.[2]

General Spectroscopic Analysis Workflow

A typical workflow for the comprehensive spectroscopic characterization of a small molecule like this compound involves a multi-technique approach to unambiguously determine its structure.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol (¹H and ¹³C NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial, as the acidic N-H protons may exchange with deuterium in D₂O, leading to signal broadening or disappearance. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Obtain a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Obtain a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.[3]

-

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum will be characterized by signals from the piperidine ring protons, the p-tolyl group protons, and the ammonium proton. The protonation of the nitrogen will cause a downfield shift of the adjacent protons (H-2 and H-6) compared to the free base.[4]

Caption: Structure of 3-(4-Methylphenyl)piperidine with proton labeling for NMR analysis.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| N-H₂⁺ | 8.5 - 9.5 | Broad singlet | - | Chemical shift is concentration and solvent dependent. Signal may be broad due to quadrupolar relaxation and exchange. |

| Ar-H (H-2', H-6') | ~7.2 | Doublet | ~8 | Protons ortho to the methyl group. |

| Ar-H (H-3', H-5') | ~7.1 | Doublet | ~8 | Protons meta to the methyl group. |

| H-2, H-6 (piperidine) | 3.0 - 3.6 | Multiplet | - | Deshielded due to proximity to the positively charged nitrogen. Complex splitting due to coupling with each other and adjacent protons. |

| H-3 (piperidine) | 2.8 - 3.2 | Multiplet | - | Benzylic proton, deshielded by the aromatic ring. |

| H-4, H-5 (piperidine) | 1.6 - 2.2 | Multiplet | - | Aliphatic protons of the piperidine ring. |

| Ar-CH₃ | ~2.3 | Singlet | - | Methyl group on the aromatic ring. |

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon in a unique chemical environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C-4' (quaternary) | 135 - 140 | Aromatic carbon attached to the methyl group. |

| C-1' (quaternary) | 138 - 142 | Aromatic carbon attached to the piperidine ring. |

| C-2', C-6' | ~129 | Aromatic carbons ortho to the methyl group. |

| C-3', C-5' | ~127 | Aromatic carbons meta to the methyl group. |

| C-2, C-6 | 45 - 55 | Carbons adjacent to the nitrogen.[5] |

| C-3 | 35 - 45 | Carbon attached to the aromatic ring. |

| C-4, C-5 | 20 - 30 | Aliphatic carbons in the piperidine ring. |

| Ar-CH₃ | ~21 | Methyl carbon of the tolyl group.[6] |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The formation of the piperidinium hydrochloride salt will result in characteristic absorptions.

Experimental Protocol (IR)

-

Sample Preparation: The spectrum can be acquired using a solid sample, typically prepared as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will confirm the presence of the ammonium salt and the aromatic ring.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Notes |

| N⁺-H Stretch | 2400 - 2800 | Broad, Strong | A very characteristic broad absorption for ammonium salts.[2] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the p-tolyl group.[7] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Stretching vibrations of the C-H bonds on the piperidine ring and the methyl group. |

| N-H Bend | 1580 - 1650 | Medium | Bending vibration of the N⁺-H bond. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Skeletal vibrations of the aromatic ring. |

| C-H Bend (out-of-plane) | ~820 | Strong | Characteristic of 1,4-disubstituted (para) aromatic rings. |

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate.

Experimental Protocol (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, ion trap, or time-of-flight analyzer).

-

Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode.

-

The protonated molecule [M+H]⁺ of the free base is expected to be the base peak.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe its fragmentation pattern. This is crucial for structural confirmation.[1]

-

Predicted Mass Spectrum and Interpretation

The molecular weight of the free base, 3-(4-Methylphenyl)piperidine, is 175.28 g/mol .

-

Full Scan MS: The ESI-MS spectrum in positive mode will show a prominent peak at m/z 176.3, corresponding to the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS) Fragmentation: The fragmentation of piperidine derivatives is often initiated at the nitrogen atom.[8] Common fragmentation pathways include cleavage of the piperidine ring and reactions involving substituents.[1] The fragmentation of the [M+H]⁺ ion (m/z 176.3) could involve:

-

Loss of the tolyl group: This would lead to a fragment corresponding to the piperidine ring.

-

Ring opening and subsequent fragmentation: This is a common pathway for piperidine derivatives.[9]

-

Formation of a stable tropylium ion (m/z 91): This is a very common fragment for compounds containing a benzyl or tolyl moiety.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a detailed predictive framework for the expected spectroscopic data. The key features to confirm the structure are:

-

¹H and ¹³C NMR: The presence of signals corresponding to a 1,4-disubstituted aromatic ring and a substituted piperidine ring, with chemical shifts indicative of the protonated nitrogen.

-

IR Spectroscopy: The characteristic broad N⁺-H stretching absorption in the 2400-2800 cm⁻¹ region, confirming the hydrochloride salt form.

-

Mass Spectrometry: The detection of the correct protonated molecular ion [M+H]⁺ at m/z 176.3 and characteristic fragmentation patterns in MS/MS analysis.

By comparing experimental data with these predicted values and patterns, researchers can achieve a high degree of confidence in the structural identity and purity of this compound.

References

- BenchChem. (2025).

- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.

- Amil-Miranda, M. I., et al. (2022). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO.

- Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.

- Katritzky, A. R., & Jones, R. A. (1959).

- Abo-Riya, M. A., et al. (2023). Vibrational spectra of pyridinium salts.

- Facelli, J. C., et al. (1994). Solid-State [sup 13]C NMR, X-ray, and quantum mechanical studies of the carbon chemical shift tensors of p-tolyl ether. OSTI.GOV.

- University of California, Los Angeles. (n.d.).

- Chai, Y. F., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Ogoshi, T., et al. (2020). Chemical shift change of the p-tolyl methyl signals.

- Thomas, S., et al. (1997).

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- SpectraBase. (n.d.). 1-Boc-piperidine - Optional[13C NMR] - Chemical Shifts.

- Ge, D. H., et al. (2013).

- Deng, D., et al. (2019).

- University of Wisconsin-Madison. (n.d.).

- ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- ChemicalBook. (n.d.). 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.

- ChemicalBook. (n.d.). P-TOLYL DISULFIDE(103-19-5) 13C NMR spectrum.

- SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts.

- Liu, H., et al. (2010). NMR and FT-IR analysis of new molecular complex 1-piperidine-carboxylate-piperidinium-H2O.

- SpectraBase. (n.d.). Di-p-Tolyl ether - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 1-Acetyl-3-methylpiperidine - Optional[1H NMR] - Spectrum.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- Michigan State University. (n.d.). Proton NMR Table.

- University of Cambridge. (n.d.). Chemical shifts.

- LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

- NIST. (n.d.). Piperidine - the NIST WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. P-TOLYL DISULFIDE(103-19-5) 13C NMR spectrum [chemicalbook.com]

- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

Introduction: The 3-Aryl-Piperidine Scaffold - A Privileged Structure in Modern Drug Discovery

An In-Depth Technical Guide to the Pharmacological Profile of 3-Aryl-Piperidine Derivatives

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a multitude of biological targets.[2] Within this broad class, 3-aryl-piperidine derivatives, such as 3-(p-tolyl)piperidine, represent a significant area of research. These compounds feature a phenyl group (or a substituted variant like p-tolyl) at the 3-position of the piperidine ring, a structural motif that has proven critical for high-affinity interactions with key central nervous system (CNS) targets.

This guide provides a comprehensive overview of the pharmacological profile of 3-aryl-piperidine derivatives, with a primary focus on their well-documented activity as modulators of sigma (σ) receptors. We will explore the synthetic strategies for accessing this scaffold, delve into their structure-activity relationships (SAR), detail the experimental protocols for their characterization, and discuss their therapeutic potential for treating neuropsychiatric disorders, pain, and cancer.[3][4][5]

Part 1: Synthesis Strategies for 3-Aryl-Piperidine Derivatives

The construction of the 3-aryl-piperidine core can be achieved through several robust synthetic routes. A prevalent and effective method involves the catalytic hydrogenation of a corresponding 3-aryl-pyridine precursor. This approach is advantageous due to the commercial availability of a wide range of substituted pyridines.

A generalized workflow for this synthesis is as follows:

-

Starting Material : A suitably substituted 3-aryl-pyridine.

-

Catalytic Hydrogenation : The pyridine ring is reduced to a piperidine ring. This is typically achieved under hydrogen gas pressure using a transition metal catalyst such as platinum oxide (PtO₂) or palladium on carbon (Pd/C).[3][6] The reaction conditions (temperature, pressure, solvent) can be optimized to control stereoselectivity, often favoring the cis diastereomer.[1][6]

-

N-Functionalization : The secondary amine of the resulting piperidine can be subsequently functionalized through standard N-alkylation or N-arylation reactions to introduce further diversity and modulate the pharmacological properties.[3]

Caption: Generalized workflow for the synthesis of 3-Aryl-Piperidine derivatives.

Part 2: Pharmacological Profile - The Sigma Receptors

The primary and most extensively studied biological targets for 3-aryl-piperidine derivatives are the sigma (σ) receptors, comprising two subtypes: σ₁ and σ₂.[4] The σ₁ receptor, in particular, has been identified as a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.[4] It plays a crucial role in regulating a variety of cellular functions by interacting with numerous ion channels and neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems.[4][5]

Mechanism of Action at the σ₁ Receptor

As a chaperone protein, the σ₁ receptor is not a classical G-protein coupled receptor or ion channel. Instead, it modulates the function of other proteins. Ligand binding to the σ₁ receptor can trigger its dissociation from other client proteins, allowing it to translocate and interact with different targets, such as voltage-gated ion channels (e.g., K+, Na+, Ca²⁺) and other receptors (e.g., NMDA receptors). This modulation can have profound effects on neuronal excitability, calcium signaling, and cellular stress responses.[4][5]

Caption: Simplified signaling mechanism of the σ₁ receptor upon ligand binding.

Structure-Activity Relationships (SAR)

SAR studies have provided critical insights into the structural requirements for high-affinity and selective binding to σ receptors. For the 3-aryl-piperidine scaffold, several features are key:

-

The Piperidine Ring : This core structure is considered a critical element for high-affinity σ₁ receptor binding. Its replacement with a piperazine ring, for example, can dramatically reduce affinity.[4]

-

The 3-Aryl Group : The presence and substitution pattern of the aryl group at the 3-position are crucial. Electron-donating or -withdrawing groups can modulate affinity and selectivity.

-

The Nitrogen Substituent : The nature of the substituent on the piperidine nitrogen is a primary determinant of affinity and functional activity (agonist vs. antagonist). Small alkyl groups, such as methyl or propyl, are often optimal.[3] Increasing the distance between the basic nitrogen and a terminal phenyl moiety has been shown to reduce σ₁ affinity.[3]

Table 1: Illustrative Structure-Activity Relationship Data for σ₁ Receptor Ligands

| Compound Scaffold | R¹ (N-substituent) | R² (Aryl Group) | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |

| 3-Aryl-Piperidine | -H | p-tolyl | 165[3] | >1000 | >6 |

| 3-Aryl-Piperidine | -CH₃ | p-tolyl | 50[3] | ~500 | ~10 |

| 3-Aryl-Piperidine | -Propyl | 3-hydroxyphenyl | Low nM | Moderate nM | Varies |

| 3-Aryl-Piperazine | -Propyl | Phenyl | 1531[4] | High nM | Low |

Note: Data is compiled and representative of trends discussed in the cited literature.[3][4] Absolute values can vary based on specific assay conditions.

Part 3: Experimental Protocols for Pharmacological Characterization

The rigorous characterization of novel 3-aryl-piperidine derivatives requires standardized and validated in vitro assays. Here, we detail the protocols for determining binding affinity and functional activity at sigma receptors.

Protocol: σ₁/σ₂ Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ value) of a test compound by measuring its ability to compete with a known high-affinity radioligand.

Workflow Diagram:

Caption: Experimental workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

-

Membrane Preparation : Prepare membrane homogenates from a tissue source rich in sigma receptors, such as guinea pig brain or liver.[4] Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup : In a 96-well plate, add the following components in order:

-

Assay Buffer

-

Test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

-

Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) is commonly used.[3] For σ₂-selective binding, a high concentration of a σ₁-selective unlabeled ligand (e.g., (+)-pentazocine) is added to saturate the σ₁ sites.[3]

-

Membrane homogenate.

-

-

Incubation : Incubate the plates at a controlled temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration : Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.

-

Washing : Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification : Place the filters into scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis :

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[4]

-

Part 4: In Vivo Effects and Therapeutic Potential

The modulation of sigma receptors by 3-aryl-piperidine derivatives translates into a range of significant in vivo effects, highlighting their therapeutic potential.

-

Neuropsychiatric and Neurodegenerative Disorders : By modulating dopaminergic and glutamatergic systems, σ₁ ligands have shown potential in treating conditions like schizophrenia, depression, and anxiety.[4] The well-studied compound (+)-3-PPP, for instance, was shown to decrease the release of prolactin without affecting dopamine metabolism, differentiating its effects from other sigma ligands.[5]

-

Pain Management : σ₁ antagonists are being investigated for the treatment of neuropathic pain, potentially by enhancing opioid analgesia.[4] The dual-target approach of designing compounds with affinity for both σ₁ and histamine H₃ receptors has also yielded promising antinociceptive properties in preclinical models.[7]

-

Oncology : σ₁ and σ₂ receptors are often overexpressed in tumor cells. Ligands that bind to these receptors can induce apoptosis and inhibit cell proliferation, making them attractive candidates for cancer therapy.[3] Certain aminoethyl-substituted piperidines have demonstrated antiproliferative effects in non-small cell lung cancer cells.[3]

Conclusion

The 3-aryl-piperidine scaffold is a highly versatile and pharmacologically significant structure. Derivatives based on this core, including 3-(p-tolyl)piperidine, are potent and often selective modulators of sigma receptors, key players in cellular signaling and homeostasis. Their ability to influence a wide range of neurotransmitter systems underpins their therapeutic potential across a spectrum of challenging diseases, from neuropathic pain and CNS disorders to cancer. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds, guided by the robust experimental protocols outlined in this guide, will undoubtedly pave the way for the development of novel and effective therapeutics.

References

-

Kogleck, P., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. Available at: [Link]

-

Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences. Available at: [Link]

-

Iyengar, S., et al. (1991). (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo. Neuropharmacology. Available at: [Link]

-

Abdel-Sattar, A. A. M., et al. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2022). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. Available at: [Link]

-

Wheldon, M. C., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. Available at: [Link]

-

Hill, C. L., & Clarke, W. P. (1991). Multiple sites of action of (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP) in blood vessels. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

An, S., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

-

Bhardwaj, R. K., et al. (2008). In vitro and in vivo evaluation of the effects of piperine on P-gp function and expression. Molecular Pharmaceutics. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]

-

Gawalska, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

-

Pindelska, E., et al. (2017). Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Shcherbakova, A. A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]

-

Latacz, G., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (+) 3-[3-hydroxyphenyl-N-(1-propyl) piperidine] selectively differentiates effects of sigma ligands on neurochemical pathways modulated by sigma receptors: evidence for subtypes, in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro screening of 3-(4-Methylphenyl)piperidine hydrochloride

An In-Depth Technical Guide to the In Vitro Screening of 3-(4-Methylphenyl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: Deconstructing the Inquiry for a Novel Piperidine Analog

The emergence of novel chemical entities with the piperidine scaffold necessitates a robust and scientifically rigorous in vitro screening strategy to elucidate their pharmacological profile. Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved pharmaceuticals targeting a wide array of biological systems, particularly the central nervous system (CNS).[1][2] this compound, a compound with limited publicly available biological data, presents a compelling case for a structured, hypothesis-driven investigation.

This guide eschews a generic, templated approach. Instead, it presents a bespoke, multi-tiered screening cascade designed to systematically unravel the biological activity of this compound. The methodologies detailed herein are grounded in established principles of drug discovery and are designed to be self-validating through the incorporation of appropriate controls and orthogonal assays. Our objective is to build a comprehensive pharmacological profile, from broad liability screening to specific target engagement and downstream functional consequences.

Compound Profile: this compound

A foundational understanding of the test article's physicochemical properties is paramount for the design and interpretation of in vitro assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClN | [3] |

| Molecular Weight | 211.73 g/mol | [3] |

| Appearance | Solid | [3] |

| Synonyms | 3-(p-Tolyl)piperidine hydrochloride |

The piperidine moiety is a versatile scaffold known for its metabolic stability and ability to improve pharmacokinetic properties.[2] The presence of the 4-methylphenyl group suggests potential interactions with aromatic-binding pockets within biological targets. Given that many piperidine-containing drugs exhibit CNS activity, our screening strategy will initially focus on common CNS targets.[2]

A Tiered In Vitro Screening Cascade

A progressive, tiered approach is the most resource-efficient and scientifically sound method for characterizing a novel compound. This strategy begins with broad, high-throughput screens to identify potential biological activities and liabilities, followed by more focused assays to confirm and characterize these initial findings.

Tier 1: Foundational Profiling and Liability Assessment

The initial tier focuses on understanding the compound's basic properties and screening for off-target liabilities, which is crucial for early risk assessment.

1.1 Physicochemical Characterization

Rationale: The solubility and stability of the test compound in assay buffers are critical for generating reliable and reproducible data. Poor solubility can lead to false negatives or positives, while instability can result in a lower effective concentration than intended.

Protocol: Kinetic Solubility Assay (Turbidimetric Method)

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well plate, serially dilute the stock solution in DMSO.

-

Add the DMSO solutions to an aqueous buffer (e.g., PBS, pH 7.4) to a final DMSO concentration of 1-2%.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

-

The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

Trustworthiness: This protocol includes a serial dilution to identify the precise concentration at which precipitation occurs. The use of a standardized buffer and a consistent final DMSO concentration ensures comparability across experiments.

1.2 Broad Target Binding Panel

Rationale: To efficiently survey the potential biological space, a broad target binding panel is employed. This screens the compound against a wide range of receptors, ion channels, and transporters at a single concentration to identify potential "hits."

Protocol: Radioligand Binding Assays (Example Service: Eurofins SafetyScreen44™)

-

Submit this compound for screening against a panel of 44 common CNS targets (e.g., adrenergic, dopaminergic, serotonergic, opioid, and muscarinic receptors).

-

The compound is typically tested at a concentration of 10 µM.

-

The assay measures the displacement of a specific, high-affinity radioligand from its target by the test compound.

-

Percentage inhibition of radioligand binding is calculated for each target. A common threshold for a "hit" is >50% inhibition.

Expertise & Experience: While a single concentration screen does not provide potency information (e.g., IC₅₀), it is a cost-effective and rapid method to identify potential primary targets and off-target interactions, guiding the subsequent, more focused investigations.

1.3 hERG Channel Liability Assay

Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[4] Early assessment of hERG liability is a critical step in drug safety evaluation.

Protocol: Automated Patch Clamp Electrophysiology

-

Utilize a high-throughput automated patch-clamp system (e.g., QPatch or Patchliner).

-

Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

-

Apply a voltage protocol to elicit hERG tail currents.

-

Perfuse cells with increasing concentrations of this compound.

-

Measure the inhibition of the hERG current at each concentration.

-

Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of the hERG current.

Authoritative Grounding: This method directly measures the functional effect of the compound on ion channel activity, providing a more physiologically relevant assessment of cardiac risk than simple binding assays.

Tier 2: Hypothesis-Driven Target Validation

Based on the results from Tier 1 and the structural similarities to known CNS-active piperidine derivatives like methylphenidate (a dopamine reuptake inhibitor), this tier focuses on confirming and quantifying interactions with specific, high-priority targets.[5]

2.1 Receptor Binding Affinity (IC₅₀ Determination)

Rationale: To confirm the "hits" from the broad panel and determine their potency, full concentration-response curves are generated. Given the piperidine scaffold, dopamine, serotonin, and opioid receptors are high-priority targets.[6][7]

Protocol: Radioligand Binding Assay for Dopamine D₂ Receptor

-

Materials: Cell membranes from a cell line stably expressing the human dopamine D₂ receptor, [³H]-Spiperone (radioligand), unlabeled haloperidol (positive control).

-

Procedure:

-

In a 96-well plate, add cell membranes, [³H]-Spiperone, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Plot the percentage inhibition of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.